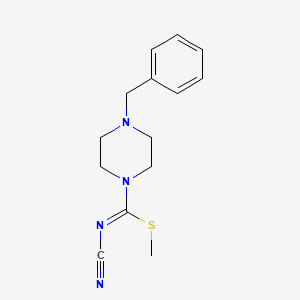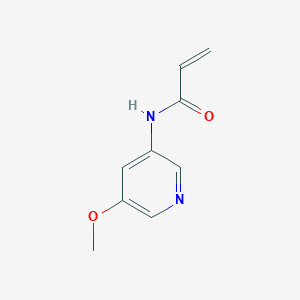
N-(5-Methoxypyridin-3-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Methoxypyridin-3-yl)prop-2-enamide, also known as MPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPPA is a pyridine-based compound that has been synthesized using various methods.
作用機序
The mechanism of action of N-(5-Methoxypyridin-3-yl)prop-2-enamide is not fully understood. However, it has been found that N-(5-Methoxypyridin-3-yl)prop-2-enamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(5-Methoxypyridin-3-yl)prop-2-enamide also inhibits the production of reactive oxygen species, which can cause oxidative stress and damage to cells. In addition, N-(5-Methoxypyridin-3-yl)prop-2-enamide has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
N-(5-Methoxypyridin-3-yl)prop-2-enamide has been found to have various biochemical and physiological effects. N-(5-Methoxypyridin-3-yl)prop-2-enamide has been found to inhibit the activity of the enzyme glycogen synthase kinase 3β, which is involved in the regulation of various cellular processes such as cell proliferation, apoptosis, and differentiation. N-(5-Methoxypyridin-3-yl)prop-2-enamide has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine.
実験室実験の利点と制限
One of the advantages of N-(5-Methoxypyridin-3-yl)prop-2-enamide is its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. N-(5-Methoxypyridin-3-yl)prop-2-enamide has also been found to have low toxicity and can be easily synthesized using various methods. However, one of the limitations of N-(5-Methoxypyridin-3-yl)prop-2-enamide is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research of N-(5-Methoxypyridin-3-yl)prop-2-enamide. One direction is to further investigate the mechanism of action of N-(5-Methoxypyridin-3-yl)prop-2-enamide and its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods for N-(5-Methoxypyridin-3-yl)prop-2-enamide and to improve its solubility in water. Additionally, future research can explore the potential of N-(5-Methoxypyridin-3-yl)prop-2-enamide in the treatment of other diseases and disorders.
合成法
N-(5-Methoxypyridin-3-yl)prop-2-enamide can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 5-bromo-3-methoxypyridine with prop-2-enamide in the presence of a palladium catalyst and a base. The Heck reaction involves the reaction of 5-bromo-3-methoxypyridine with prop-2-enamide in the presence of a palladium catalyst and a base. The Sonogashira coupling reaction involves the reaction of 5-iodo-3-methoxypyridine with propargylamine in the presence of a palladium catalyst and a base.
科学的研究の応用
N-(5-Methoxypyridin-3-yl)prop-2-enamide has been found to have potential therapeutic applications in various scientific research studies. One of the most promising applications of N-(5-Methoxypyridin-3-yl)prop-2-enamide is its potential use in the treatment of cancer. N-(5-Methoxypyridin-3-yl)prop-2-enamide has been found to inhibit the growth of cancer cells in vitro and in vivo. N-(5-Methoxypyridin-3-yl)prop-2-enamide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-(5-Methoxypyridin-3-yl)prop-2-enamide has been found to have neuroprotective effects and can reduce the production of reactive oxygen species in the brain.
特性
IUPAC Name |
N-(5-methoxypyridin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-3-9(12)11-7-4-8(13-2)6-10-5-7/h3-6H,1H2,2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAZBIKAGMEAGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Methoxypyridin-3-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

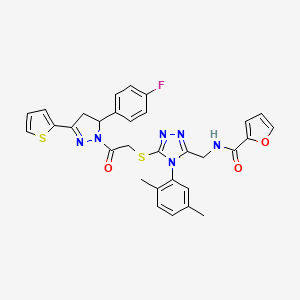
![4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)morpholine](/img/structure/B2413626.png)


![N-[1-(2-Chlorophenyl)ethyl]-2-cyano-N-methylpyridine-3-sulfonamide](/img/structure/B2413629.png)

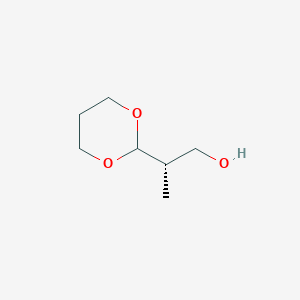
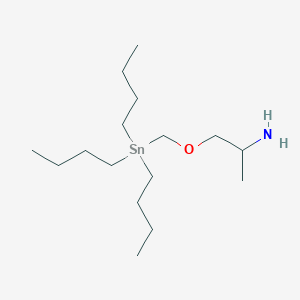
![Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate](/img/structure/B2413636.png)
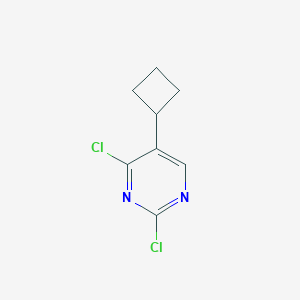

![N-[2-(1H-indol-3-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B2413639.png)
![{1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride](/img/structure/B2413647.png)
